![molecular formula C26H26N4O2S B2515842 N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-26-7](/img/structure/B2515842.png)
N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as BPTM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTM belongs to the class of triazole compounds and has shown promising results in various preclinical studies.
Scientific Research Applications
Antimicrobial Activity
This compound has been found to have significant antimicrobial activity. It has been tested against various microorganisms including Escherichia coli , Pseudomonas aeruginosa , Proteus vulgaris , Bacillus subtilis , Staphylococcus aureus , and Candida albicans . Some of the derivatives of this compound showed significant antimicrobial activity against all tested microorganisms .
Anticancer Activity
The compound has been evaluated for its anticancer activity against different human cancer cells including MCF-7 , HepG2 , A549 , and HeLa cell lines . Some of the derivatives of this compound significantly prevented the proliferation of tested cancer cells . In particular, certain substituted derivatives showed promising activities, especially against HeLa cancer cells .
Apoptotic Induction
The compound has been found to induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase . This suggests that it could be used as a potential therapeutic agent in the treatment of cancer.
In Silico Studies
In silico studies have been conducted on this compound. A molecular docking study of the compounds was performed against two important microbial enzymes: tyrosyl-tRNA synthetase (TyrRS) and N-myristoyl transferase (Nmt) . The tested compounds showed variety in binding poses and interactions .
Drug Development
From the in vitro and in silico studies, this compound is a good candidate for the next steps of the drug development process as an antimicrobial drug .
Synthesis of Sorafenib Analogs
A novel series of derivatives of this compound were designed and synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma .
properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-32-23-14-12-22(13-15-23)25(31)27-18-24-28-29-26(33-19-21-10-6-3-7-11-21)30(24)17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSNCUAAYFTRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide |
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